N-(1-cyanocyclobutyl)-1-(2-methoxyethyl)-N-methyl-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-1-(2-methoxyethyl)-N-methylindole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-20(18(13-19)8-5-9-18)17(22)15-12-21(10-11-23-2)16-7-4-3-6-14(15)16/h3-4,6-7,12H,5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKHBEHKKZTZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN(C2=CC=CC=C21)CCOC)C3(CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanocyclobutyl)-1-(2-methoxyethyl)-N-methyl-1H-indole-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's chemical structure, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C_{13}H_{16}N_{2}O_{2}. The compound features an indole core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the cyanocyclobutyl and methoxyethyl groups may influence its pharmacokinetics and binding affinities.
| Property | Value |
|---|---|
| Molecular Formula | C_{13}H_{16}N_{2}O_{2} |
| Molecular Weight | 232.28 g/mol |
| CAS Registry Number | Not available |
Research indicates that compounds with indole structures often interact with various biological targets, including enzymes and receptors. The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways associated with pain, inflammation, or cancer progression.
Anti-inflammatory Effects
Indole derivatives are often explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses. Although direct studies on this compound are sparse, it is hypothesized that it may share these anti-inflammatory characteristics.
Case Studies and Research Findings
Several case studies have investigated the biological activities of related compounds:
- Study on Indole Derivatives : A comprehensive analysis demonstrated that certain indole derivatives showed significant anti-proliferative activity against breast cancer cells (MCF-7) and lung cancer cells (A549). The study suggested that modifications in the indole structure could enhance biological activity.
- Inflammation Model : In a murine model of inflammation, an indole-based compound reduced paw edema significantly compared to control groups. This suggests potential therapeutic applications for inflammatory diseases.
- Mechanistic Insights : Research utilizing molecular docking studies indicated that similar compounds could effectively bind to target proteins involved in cancer progression, providing insights into their mechanisms of action.
Q & A
Q. What are the optimized synthetic routes for N-(1-cyanocyclobutyl)-1-(2-methoxyethyl)-N-methyl-1H-indole-3-carboxamide, and how can purity be ensured?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Indole core functionalization : Alkylation of the indole nitrogen with 2-methoxyethyl groups using reagents like 2-methoxyethyl chloride under basic conditions (e.g., NaH in DMF) .
- Carboxamide formation : Coupling of the indole-3-carboxylic acid derivative with 1-cyanocyclobutylamine using coupling agents such as HATU or DCC (dicyclohexylcarbodiimide) .
- N-methylation : Selective methylation of the secondary amine using methyl iodide in the presence of a base like K₂CO₃ .
Purity assurance : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>98%) or LC-QTOF-MS for structural validation .
Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?
Methodological Answer:
- Structural elucidation :
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxyethyl group at N1, cyanocyclobutyl at C3) .
- HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., C₂₁H₂₄N₄O₂) .
- Stability studies :
- Forced degradation : Expose to acidic/basic conditions, heat, and light; monitor via HPLC for degradation products .
- Solubility : Use dynamic light scattering (DLS) to assess aqueous solubility, critical for in vitro assays .
Q. What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to evaluate IC₅₀ values .
- Enzyme inhibition : Screen against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (e.g., ADP-Glo™) .
- Membrane permeability : Caco-2 cell monolayer assay to predict oral bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
-
Core modifications : Synthesize analogs with:
- Varied cyclobutyl substituents (e.g., fluorocyclobutyl vs. cyanocyclobutyl) .
- Alternative N-alkyl groups (e.g., ethyl vs. methoxyethyl) .
-
Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups (Table 1).
Analog Substituent R1 (Cyclobutyl) IC₅₀ (μM) 1 -CN 0.45 2 -F 1.20 3 -CH₃ >10 -
Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins .
Q. How can contradictory data in pharmacokinetic studies (e.g., bioavailability vs. metabolic stability) be resolved?
Methodological Answer:
- In vivo assays : Compare oral vs. intravenous administration in rodent models to calculate absolute bioavailability .
- Metabolite profiling : Use LC-QTOF-MS to identify major Phase I/II metabolites (e.g., cytochrome P450-mediated oxidation) .
- Cross-species validation : Test metabolic stability in human liver microsomes (HLM) vs. rat liver microsomes (RLM) to address species-specific discrepancies .
Q. What strategies mitigate off-target effects identified in kinase inhibition panels?
Methodological Answer:
- Selectivity profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to identify off-target hits .
- Structural tweaks : Introduce steric hindrance (e.g., bulkier substituents) to reduce binding to non-target kinases .
- Covalent modification : Design prodrugs with cleavable linkers to enhance target specificity .
Q. How can advanced computational methods predict this compound’s toxicity profile?
Methodological Answer:
- QSAR modeling : Use tools like Toxtree or ADMET Predictor™ to estimate hepatotoxicity and mutagenicity .
- Molecular dynamics (MD) simulations : Simulate interactions with hERG channels to assess cardiac toxicity risk .
- In silico cytochrome P450 binding : Predict drug-drug interaction potential using Schrödinger’s Glide .
Q. What experimental designs address low aqueous solubility in preclinical development?
Methodological Answer:
- Formulation optimization :
- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance solubility and bioavailability .
- Co-solvent systems : Test PEG 400/water mixtures for in vivo dosing .
- Salt formation : Screen with counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
